The synthesis of N-Nitroso Paroxetine generally involves the nitrosation of Paroxetine, which can be achieved through several methods. The most common pathway includes:
The synthetic route often emphasizes minimizing the formation of N-Nitroso impurities by altering reaction conditions or using alternative reagents that do not lead to nitrosation .
The molecular structure of N-Nitroso Paroxetine features a piperidine ring substituted with a nitroso group. Key structural data include:
N-Nitroso Paroxetine can participate in several chemical reactions due to its functional groups:
The formation of N-Nitroso Paroxetine is closely monitored in pharmaceutical manufacturing due to its potential toxicity and regulatory implications.
N-Nitroso Paroxetine exhibits several notable physical and chemical properties:
The stability of N-Nitroso compounds can be compromised under heat or acidic environments, leading to potential degradation.
While N-Nitroso Paroxetine itself is not used therapeutically due to safety concerns associated with nitrosamines, it plays a critical role in:
N-Nitroso Paroxetine (CAS 2361294-43-9) is a nitrosamine impurity derived from the antidepressant drug paroxetine. Its chemical structure is characterized by the addition of a nitroso (–N=O) group to the piperidine nitrogen of the paroxetine molecule, resulting in the molecular formula C₁₉H₁₉FN₂O₄ and a molecular weight of 358.37 g/mol [3] [4] [9]. This structural modification classifies it as a Nitrosamine Drug Substance-Related Impurity (NDSRI), defined by the U.S. FDA as nitrosamines sharing structural similarity with active pharmaceutical ingredients (APIs) and forming through specific chemical pathways [2] [8].
The compound arises primarily via two mechanisms:
Table 1: Chemical Identity of N-Nitroso Paroxetine
Property | Value |
---|---|
CAS Number | 2361294-43-9 |
IUPAC Name | (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |
Molecular Formula | C₁₉H₁₉FN₂O₄ |
Molecular Weight | 358.37 g/mol |
SMILES Notation | O=NN1CC@@HC@HCC1 |
Primary Use | Analytical reference standard for impurity detection |
Regulatory agencies categorize N-Nitroso Paroxetine’s carcinogenic risk using the Carcinogenic Potency Categorization Approach (CPCA), which assigns potency scores (1=high risk; 5=low risk) based on molecular activation pathways. While its specific category is not explicitly listed in FDA tables, structurally similar NDSRIs (e.g., N-nitroso-norquetiapine) fall into Category 3 (400 ng/day AI limit) [2].
The detection of nitrosamines in pharmaceuticals escalated into a global crisis in 2018 with the recall of angiotensin II receptor blockers (sartans) due to N-nitrosodimethylamine (NDMA) contamination [6] [8]. This event highlighted systemic vulnerabilities in manufacturing quality control and triggered regulatory reassessments of chemically complex APIs. Subsequent discoveries expanded to diverse drug classes:
N-Nitroso Paroxetine’s first documented detection coincided with intensified industry-wide nitrosamine screenings post-2020. Its formation is attributed to paroxetine’s piperidine substructure—a known nitrosation hotspot—interacting with nitrites during synthesis or storage [3] [6]. Unlike earlier nitrosamine scandals involving synthetic byproducts (e.g., NDMA in sartans), N-Nitroso Paroxetine exemplifies drug substance-derived impurities, requiring molecule-specific risk assessments [2] [8].
Global regulatory agencies have established frameworks to control NDSRIs like N-Nitroso Paroxetine:
Regulatory Frameworks and Acceptable Intake (AI) Limits
Table 2: Global Acceptable Intake Limits for Nitrosamines by Potency Category
Potency Category | Carcinogenic Risk | AI Limit (ng/day) | Example Nitrosamines |
---|---|---|---|
1 | High | 26.5 | N-nitroso-benzathine |
2 | Medium-high | 100 | N-nitroso-meglumine |
3 | Medium | 400 | N-nitroso-norquetiapine (NDAQ) |
4–5 | Low | 1,500 | N-nitroso-ribociclib-2, N-nitroso-abacavir |
Analytical and Mitigation Strategies
Confirmatory testing for N-Nitroso Paroxetine employs advanced hyphenated techniques:
Manufacturers must redesign processes to eliminate nitrosating agents, use alternative solvents, and implement rigorous supplier controls for raw materials [2] [6]. Products exceeding AI limits face market withdrawal—impacting drug accessibility—and necessitate reformulation, as seen in post-recall sartan and ranitidine markets [10].
Public Health Impact
The presence of N-Nitroso Paroxetine underscores tensions between drug safety and supply continuity. Regulatory agencies prioritize cancer risk mitigation while avoiding shortages of essential medicines (e.g., antidepressants) [6] [10]. Stakeholder collaboration (manufacturers, regulators, testing labs) remains critical for balancing patient safety and therapeutic access [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9